molecular formula C12H14FNO8 B12105454 4-Fluoro-2-nitrophenyl beta-d-galactopyranoside

4-Fluoro-2-nitrophenyl beta-d-galactopyranoside

Cat. No.: B12105454
M. Wt: 319.24 g/mol
InChI Key: ZAZQJSCONGIOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-nitrophenyl β-D-galactopyranoside (PFONPG) is a novel prototype NMR-sensitive molecule. It plays a crucial role as a reporter molecule for assessing gene transfection. Specifically, it serves as an indicator of β-galactosidase (β-gal) activity, which is the product of the lacZ gene. Gene therapy, with its potential to treat various diseases, benefits from noninvasive techniques that allow us to evaluate gene expression spatially and over time .

Preparation Methods

Synthetic Routes:: The synthesis of PFONPG involves the coupling of 2-fluoro-4-nitrophenol with β-D-galactopyranoside. The fluorine substitution at the 4-position enhances its NMR sensitivity.

Reaction Conditions:: The reaction typically occurs under mild conditions, with appropriate protecting groups to ensure regioselectivity. Detailed synthetic routes are available in the literature.

Industrial Production:: While PFONPG is primarily used as a research tool, its industrial-scale production is not common due to its specialized application.

Chemical Reactions Analysis

Reactivity:: PFONPG undergoes hydrolysis catalyzed by β-galactosidase. The enzyme cleaves the glycosidic bond, liberating the aglycone (2-fluoro-4-nitrophenol) and galactose.

Common Reagents and Conditions::

    β-Galactosidase: The enzyme responsible for PFONPG hydrolysis.

    pH Sensitivity: The color change and NMR shift depend on pH.

    19F NMR Spectroscopy: Used to monitor the reaction.

Major Products:: The primary products are 2-fluoro-4-nitrophenol and galactose.

Scientific Research Applications

PFONPG finds applications in:

    Gene Expression Studies: Assessing lacZ gene activity in vivo.

    Noninvasive Imaging: NMR-based imaging of β-galactosidase activity.

    pH Determinations: Direct pH measurements at the site of enzyme action.

Mechanism of Action

PFONPG’s mechanism involves β-galactosidase-mediated hydrolysis. The liberated aglycone and galactose serve as indicators of gene expression.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-fluoro-2-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO8/c13-5-1-2-7(6(3-5)14(19)20)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZQJSCONGIOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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